molecular formula C19H28N2O4 B1405667 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone CAS No. 351076-06-7

3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

Cat. No. B1405667
M. Wt: 348.4 g/mol
InChI Key: LAZIHRRGHYDXFG-UHFFFAOYSA-N
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Description

“3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone” (also known as Boc-PEPA) is a chemical compound that has been of interest in scientific research. It has a molecular formula of C19H28N2O4 and a molecular weight of 348.44 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.44 g/mol . It has a density of 1.1±0.1 g/cm3 and a boiling point of 470.5±45.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

  • Pyrazoline Derivative Synthesis : A study by Matsumura, Kunugihara, and Yoneda (1984) demonstrated that the 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone reacts with α-chloroketones to yield pyrazoline derivatives. This suggests potential applications in synthesizing related compounds using 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone (Matsumura, Kunugihara, & Yoneda, 1984).

  • Antimicrobial Thiazole Synthesis : Wardkhan et al. (2008) explored the synthesis of thiazole derivatives with antimicrobial activities, involving reactions with acetophenone. This implies potential for developing antimicrobial agents using 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone as a precursor or analogue (Wardkhan et al., 2008).

Chemical Transformation and Reactivity

  • Transformation of Thiadiazole Moieties : Research by Kalinina et al. (2011) on the transformation of thiadiazole moieties in acetophenone hydrazones with PCl5 might provide insights into the reactivity and potential transformations of similar structures in 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone (Kalinina et al., 2011).

  • Synthesis of Pyrazole and Pyrazoline Derivatives : Another study by Matsumura, Kunugihara, and Yoneda (1985) on the synthesis of pyrazole and pyrazoline derivatives from acetophenone N-ethoxycarbonylhydrazone and carbonyl compounds could be relevant for understanding the chemical behavior and potential applications of 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone in similar syntheses (Matsumura, Kunugihara, & Yoneda, 1985).

properties

IUPAC Name

tert-butyl 4-[2-(3-acetylphenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-15(22)16-6-5-7-17(14-16)24-13-12-20-8-10-21(11-9-20)18(23)25-19(2,3)4/h5-7,14H,8-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZIHRRGHYDXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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